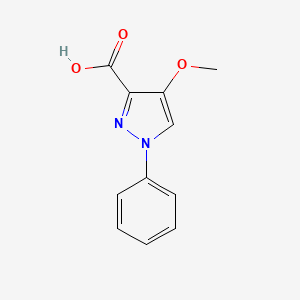
4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
The compound 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can involve various strategies, including the Gewald synthesis technique, as mentioned in the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . Additionally, the Vilsmeier-Haack reaction is utilized in the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Another method includes the reaction of 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione to yield pyrazole carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and X-ray diffraction techniques. For instance, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was determined to be in the trigonal space group with specific cell parameters . Similarly, the structure of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate was elucidated using single-crystal X-ray diffraction .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes . They can also participate in reactions with carboxylic acid chlorides to afford 4-acyl-2-pyrazolin-5-ones . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring, which can affect the electron distribution and stability of the intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of methoxy and phenyl groups can influence the lipophilicity, as seen in the structure-activity relationships of 5-lipoxygenase inhibitors . The spectroscopic properties, including IR and NMR data, provide insights into the functional groups and the electronic environment within the molecule . Theoretical calculations, such as density functional theory (DFT), can predict vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity and interactions of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis and Auxin Activities : Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a related compound, was synthesized using a one-pot reaction method. The resulting compounds exhibited auxin activities, although not high, and showed antiblastic effects on wheat gemma (Yue et al., 2010).
- Characterization of Derivatives : 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a compound related to the query molecule, was synthesized and characterized, providing insights into its structure and potential applications (Kasımoğulları & Arslan, 2010).
Molecular Structure and Interaction
- Molecular Conformation and Hydrogen Bonding : Studies on 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and related compounds showed complex hydrogen-bonded framework structures, revealing important insights into molecular interactions (Asma et al., 2018).
Spectroscopic Investigations
- Spectroscopic Analysis of Pyrazolin-5-ones : Spectroscopic investigations of 3-methoxy-1-phenyl-2-pyrazolin-5-one and its derivatives provided valuable information about the electronic structure and properties of these molecules (Holzer & Hallak, 2004).
Industrial Applications
- Nonlinear Optical Properties : A study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid highlighted its nonlinear optical activity, hinting at potential applications in optics and electronics (Tamer et al., 2015).
Corrosion Inhibition
- Application in Petroleum Industry : Pyrazol derivatives were explored for corrosion mitigation in the petroleum industry, demonstrating their practical utility in industrial settings (Singh et al., 2020).
Antimicrobial Activity
- Antimicrobial Properties : Some derivatives of 1-phenyl-1H-pyrazole exhibited significant antimicrobial activity, opening avenues for potential pharmaceutical applications (Kumar et al., 2012).
Antifungal Efficacy
- Bioactivity Against Fungal Strains : Novel derivatives of 1-phenyl-1H-pyrazole showed considerable antifungal activity against various fungal strains, highlighting their potential as bioactive compounds (Liu et al., 2020).
Safety And Hazards
While specific safety and hazards information for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Direcciones Futuras
Future directions for the research on pyrazoles include the optimization of its biological properties and the development of new methods for the synthesis and characterization of pyrazoles . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Propiedades
IUPAC Name |
4-methoxy-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-7-13(12-10(9)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHGVXDRIJINMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407039 | |
| Record name | 4-methoxy-1-phenylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
956436-97-8 | |
| Record name | 4-methoxy-1-phenylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



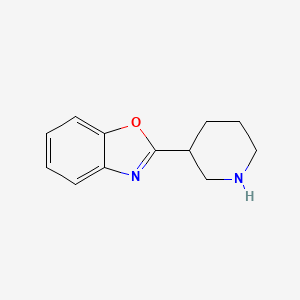





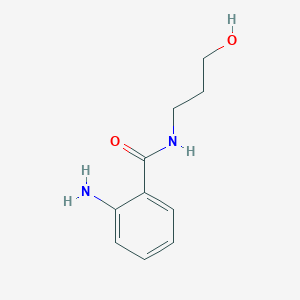
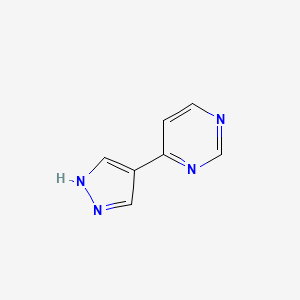

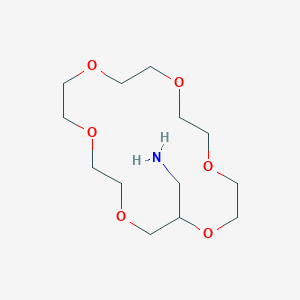


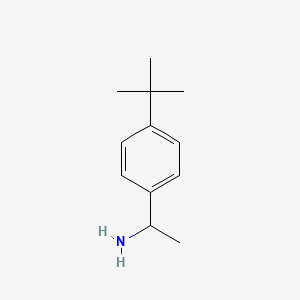
![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)